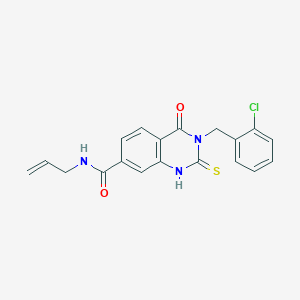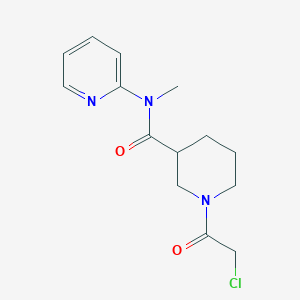![molecular formula C17H10F5NOS2 B2405570 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione CAS No. 866153-95-9](/img/structure/B2405570.png)
3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains several fluorine atoms, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, along with the difluorophenyl and trifluoromethyl groups. These groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the difluorophenyl and trifluoromethyl groups. These groups could participate in various chemical reactions, depending on the conditions .科学的研究の応用
Chemical Synthesis and Structural Investigations
Chemical Synthesis and Transformations : This compound has been explored in the synthesis of trifluoromethyl-substituted sulfur heterocycles, demonstrating the versatility of 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione in chemical reactions (Mlostoń et al., 1996).
Structural Analysis : Studies have also been conducted to understand the crystal structure and molecular interactions of related thiazole compounds, providing insights into their chemical behavior and potential applications in material science (Li et al., 2005).
Biological Applications
Antimicrobial and Anti-inflammatory Potential : Research has shown that derivatives of thiazoles, similar to 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione, possess promising antimicrobial and anti-inflammatory properties (JagadeeshPrasad et al., 2015).
Cancer Research : Thiazole derivatives have also been explored for their potential in cancer therapy, with studies showing cytotoxic effects against cancer cell lines, indicating a potential avenue for therapeutic research (Banimustafa et al., 2013).
Material Science and Chemical Properties
Spectral and Luminescent Properties : Investigations into the spectral-luminescent properties of related thiazole compounds highlight their potential use in the development of new materials and sensors (Mikhailov et al., 2018).
Fluorophore Development : The study of fluorophores containing thiazoline structures similar to the compound can aid in the selective detection of metal ions like aluminium, which has applications in environmental monitoring and possibly in medical diagnostics (Lambert et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,6-difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NOS2/c18-13-5-2-6-14(19)15(13)23-11(9-26-16(23)25)8-24-12-4-1-3-10(7-12)17(20,21)22/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWHOCJLSYZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

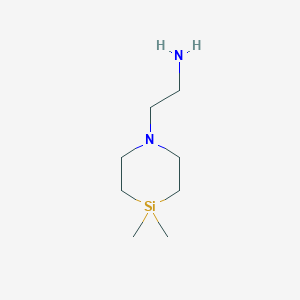

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)
![Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride](/img/structure/B2405492.png)

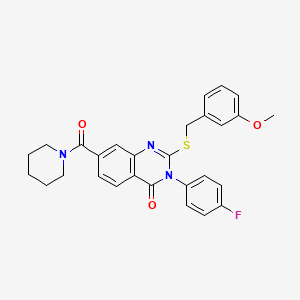
![trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2405495.png)

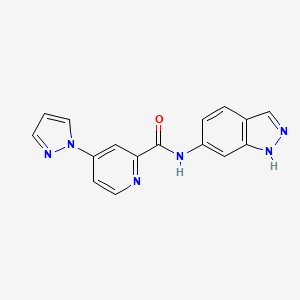
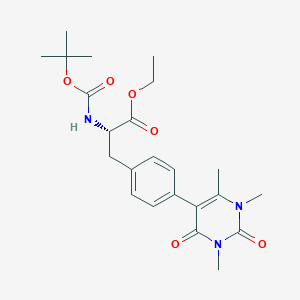
![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)
